molecular formula C13H14F3NO3 B13445224 Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate

Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate

Cat. No.: B13445224
M. Wt: 289.25 g/mol
InChI Key: MSXXNEGBVGHVFB-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate is an organic compound with the molecular formula C13H14F3NO3 It is characterized by the presence of a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a phenylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate typically involves the reaction of tert-butyl 2-(trifluoromethyl)phenylcarbamate with formylating agents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate is unique due to the presence of both a formyl group and a trifluoromethyl group on the phenylcarbamate structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

tert-butyl N-[2-formyl-5-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-6-9(13(14,15)16)5-4-8(10)7-18/h4-7H,1-3H3,(H,17,19)

InChI Key

MSXXNEGBVGHVFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)C=O

Origin of Product

United States

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